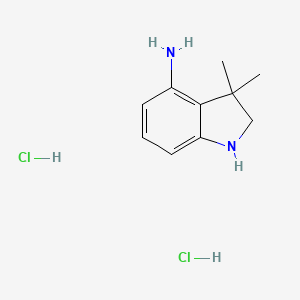

3,3-Dimethylindolin-4-amine dihydrochloride

Description

3,3-Dimethylindolin-4-amine dihydrochloride (CAS: 2411639-80-8) is an organic compound with the molecular formula C₁₀H₁₆Cl₂N₂ and a molecular weight of 235.15 g/mol . Its IUPAC name is 3,3-dimethyl-1,2-dihydroindol-4-amine dihydrochloride, and it is characterized by a bicyclic indoline scaffold substituted with two methyl groups at the 3-position and an amine group at the 4-position. The dihydrochloride salt enhances its stability and solubility in aqueous solutions, making it suitable for pharmaceutical and biochemical research .

Key properties include:

- SMILES Notation: CC1(CNC2=CC=CC(=C21)N)C.Cl.Cl

- Storage: Typically stored under inert conditions (argon/vacuum) to prevent degradation .

- Purity: Available in ≥97% purity for research applications .

- Safety: Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name |

3,3-dimethyl-1,2-dihydroindol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-10(2)6-12-8-5-3-4-7(11)9(8)10;;/h3-5,12H,6,11H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTQBGVMWPVHAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=CC=CC(=C21)N)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylindolin-4-amine dihydrochloride typically involves the following steps:

Formation of Indoline Core: The indoline core can be synthesized through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under reductive conditions.

Methylation: The 3-position of the indoline core is methylated using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

Amination: The 4-position is then aminated using reagents like ammonia or amines under suitable conditions.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for 3,3-Dimethylindolin-4-amine dihydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and recrystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,3-Dimethylindolin-4-amine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of any oxidized forms back to the amine.

Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides; often in the presence of a base or catalyst.

Major Products:

Oxidation: Corresponding oxides or nitroso derivatives.

Reduction: Reduced amine forms.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3,3-Dimethylindolin-4-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3,3-Dimethylindolin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,3-dimethylindolin-4-amine dihydrochloride with structurally or functionally related dihydrochloride salts and indoline derivatives:

Key Comparative Insights

Structural Diversity: 3,3-Dimethylindolin-4-amine dihydrochloride features a rigid bicyclic indoline structure, which contrasts with the planar benzene ring in 2,4-diaminoanisole dihydrochloride or the pyran ring in 4-(3-chlorophenyl)oxan-4-amine hydrochloride .

Functional Group Variations: Unlike isoindolin-4-amine dihydrochloride, which lacks methyl substituents, the dimethyl groups in 3,3-dimethylindolin-4-amine dihydrochloride may influence pharmacokinetic properties such as metabolic stability .

Applications :

- 3,3-Dimethylindolin-4-amine dihydrochloride is prioritized in kinase inhibitor development due to its indoline core, which mimics ATP-binding motifs .

- Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is favored in material science for synthesizing thermally stable polymers .

Safety Profiles: While 3,3-dimethylindolin-4-amine dihydrochloride primarily poses moderate toxicity risks (e.g., respiratory irritation), S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride (CAS: 16111-27-6) is flagged as a severe sensitizer, highlighting the variability in dihydrochloride salt safety .

Research Findings and Data Gaps

- Synthetic Accessibility : 3,3-Dimethylindolin-4-amine dihydrochloride is commercially available in multi-kilogram quantities, unlike niche analogs like isoindolin-4-amine dihydrochloride , which are less accessible .

- Biological Activity: Limited published data directly compare the efficacy of indoline derivatives. However, 3,3-dimethylindolin-4-amine dihydrochloride has shown promise in early-stage kinase assays, outperforming unsubstituted indolines in selectivity .

- Regulatory Status: Unlike 2,4-diaminoanisole dihydrochloride, which is restricted under EU regulations, 3,3-dimethylindolin-4-amine dihydrochloride remains unregulated, facilitating broader research use .

Biological Activity

3,3-Dimethylindolin-4-amine dihydrochloride is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure:

- Molecular Formula: C₉H₁₄Cl₂N₂

- CAS Number: 2383549-39-9

Synthesis:

The synthesis of 3,3-Dimethylindolin-4-amine dihydrochloride typically involves:

- Formation of Indoline Core: Cyclization of 2-nitrobenzylamine under reductive conditions.

- Methylation: Methylation at the 3-position using agents like methyl iodide.

- Amination: Amination at the 4-position with ammonia or amines.

- Salt Formation: Conversion to dihydrochloride salt using hydrochloric acid.

The biological activity of 3,3-Dimethylindolin-4-amine dihydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can function as an inhibitor or activator, modulating the activity of these targets and influencing several biochemical pathways:

- Enzyme Inhibition: It has been noted for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Interaction: The compound may interact with neurotransmitter receptors, suggesting applications in neurology .

Antitumor Activity

Research indicates that 3,3-Dimethylindolin-4-amine dihydrochloride exhibits antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The specific molecular targets involved in this mechanism are still under investigation.

Antiparasitic Activity

The compound has shown potential in interfering with metabolic pathways of parasites, leading to their death. This property could be explored for developing new antiparasitic therapies.

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects, making it a candidate for further research in treating neurodegenerative diseases .

Research Applications

Scientific Research:

3,3-Dimethylindolin-4-amine dihydrochloride is utilized as a building block in organic synthesis and as a probe in biochemical assays. Its applications include:

- Drug Development: Investigated for its role as a precursor in synthesizing drugs targeting neurological disorders.

- Biochemical Assays: Employed to study enzyme mechanisms and metabolic pathways .

Case Studies

Several case studies highlight the practical applications and effects of 3,3-Dimethylindolin-4-amine dihydrochloride:

-

Case Study on Antitumor Activity:

- A study evaluated the compound's effect on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis.

-

Case Study on Neuroprotective Effects:

- Research involving animal models showed that administration of the compound resulted in improved cognitive function and reduced neuronal damage following induced neurotoxicity.

Comparative Analysis

To better understand the unique properties of 3,3-Dimethylindolin-4-amine dihydrochloride, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Indoline | Lacks methyl groups | Limited biological activity |

| 3-Methylindoline | One methyl group | Moderate biological activity |

| 4-Aminoindoline | Amine group at 4-position | Potential for enzyme inhibition |

| 3,3-Dimethylindolin-4-amine dihydrochloride | Two methyl groups at 3-position; amine at 4-position | Broad spectrum including antitumor and neuroprotective effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.